molecular formula C18H19N3O B7645205 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B7645205
M. Wt: 293.4 g/mol
InChI Key: HZAIUTLYGWEUDD-UHFFFAOYSA-N
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Description

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and an indole derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the reaction of benzyl isocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . The reaction can be represented as follows:

Benzyl isocyanate+2-(1H-indol-3-yl)ethylamineThis compound\text{Benzyl isocyanate} + \text{2-(1H-indol-3-yl)ethylamine} \rightarrow \text{this compound} Benzyl isocyanate+2-(1H-indol-3-yl)ethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Biological Studies: Used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways involving indole derivatives.

    Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[2-(1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-benzyl-3-[2-(1H-indol-3-yl)ethyl]thiourea: Contains a thiourea group instead of a urea group.

    1-benzyl-3-[2-(1H-indol-3-yl)ethyl]amide: Features an amide group instead of a urea group.

Uniqueness

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea is unique due to its specific urea linkage, which can influence its biological activity and chemical reactivity. The presence of both benzyl and indole moieties contributes to its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(21-12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h1-9,13,20H,10-12H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAIUTLYGWEUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tryptamine (1.04 g, 6.5 mmol) was dissolved in a mixture of acetone (20 ml) and triethylamine (1 ml) under a nitrogen atmosphere. Benzyl isocyanate (952 mg, 7.15 mmol, 0.88 ml) was swiftly added dropwise at 0° C. and the mixture was then subsequently stirred for 2 h, while cooling with ice, and at RT for 2 h. A subsequent TLC in chloroform/methanol 20:1 showed only small amounts still of tryptamine. The mixture was concentrated i. vac. The residue obtained was purified by flash chromatography with 100 g of silica gel and chloroform/methanol 20:1→9:1→4:1.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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